molecular formula C12H8INO3 B2556854 1-(4-Iodophenyl)-6-oxopyridine-3-carboxylic acid CAS No. 1281685-24-2

1-(4-Iodophenyl)-6-oxopyridine-3-carboxylic acid

Cat. No. B2556854
CAS RN: 1281685-24-2
M. Wt: 341.104
InChI Key: FXIIVSDRKPQCIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-Iodophenyl)-6-oxopyridine-3-carboxylic acid” would likely be complex due to the presence of multiple functional groups. The iodophenyl group would contribute to the molecule’s weight and could impact its reactivity .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific conditions and reactants present. For example, iodophenyl compounds can participate in various reactions, including oxidation and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of an iodophenyl group could impact its solubility, reactivity, and other properties .

Scientific Research Applications

Lanthanide-Organic Frameworks

Research by Liu et al. (2009) has highlighted the synthesis of novel lanthanide-organic coordination polymeric networks using derivatives of 6-oxopyridine-3-carboxylic acid. These frameworks are constructed under hydrothermal conditions and exhibit unique topologies and magnetic properties. The study demonstrates the potential of 6-oxopyridine-3-carboxylic acid derivatives in developing new materials with interesting structural and functional characteristics (Liu et al., 2009).

Catalytic Oxidation

Uyanik et al. (2009) explored the use of iodine-based catalysts for the selective oxidation of alcohols to various carbonyl compounds, showcasing the reactivity and versatility of iodine derivatives in organic synthesis. While this study does not directly involve 1-(4-Iodophenyl)-6-oxopyridine-3-carboxylic acid, it underscores the broader utility of iodine compounds in catalytic processes, suggesting potential applications for iodophenyl-pyridine derivatives in similar reactions (Uyanik et al., 2009).

Metal-Organic Frameworks (MOFs)

Ghosh et al. (2004) investigated the reactivity of pyridine-tricarboxylic acid toward Zn(II) salts, leading to the formation of coordination polymers and discrete metallomacrocycle structures. This study illustrates the potential of pyridine-carboxylic acid derivatives in constructing MOFs and other complex structures, which could be applicable to the iodophenyl variant for creating materials with specific properties (Ghosh et al., 2004).

Safety and Hazards

The safety and hazards associated with “1-(4-Iodophenyl)-6-oxopyridine-3-carboxylic acid” would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research and development involving “1-(4-Iodophenyl)-6-oxopyridine-3-carboxylic acid” would likely depend on its potential applications and effectiveness in those applications .

properties

IUPAC Name

1-(4-iodophenyl)-6-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO3/c13-9-2-4-10(5-3-9)14-7-8(12(16)17)1-6-11(14)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIIVSDRKPQCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1281685-24-2
Record name 1-(4-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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